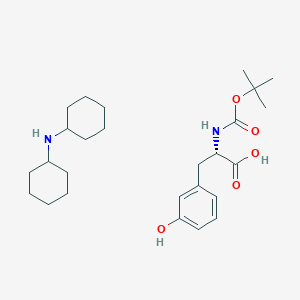

Boc-Phe(3-OH)-OH.DCHA

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5.C12H23N/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUOQXBFYRXUDM-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyphenylalanine Derivatives

Strategies for Regioselective Hydroxylation of Phenylalanine

A key challenge in the synthesis of 3-hydroxyphenylalanine is the regioselective introduction of a hydroxyl group onto the phenyl ring. Phenylalanine typically undergoes electrophilic aromatic substitution at the ortho and para positions. Therefore, specific strategies are required to direct hydroxylation to the meta position.

Enzymatic and Biocatalytic Synthesis of meta-Hydroxylated Phenylalanine

Biocatalysis offers a highly specific and environmentally benign approach to the synthesis of 3-hydroxyphenylalanine. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

One of the key enzymes in this process is phenylalanine 3-hydroxylase (Phe3H) , which has been identified and characterized for its ability to catalyze the synthesis of meta-tyrosine (m-Tyr) from L-phenylalanine nih.govst-andrews.ac.ukwikipedia.org. This iron(II)-dependent enzyme typically utilizes molecular oxygen and a cofactor like tetrahydrobiopterin wikipedia.org. The enzymatic modification has been shown to be highly regiospecific for the meta position nih.govst-andrews.ac.ukwikipedia.org. Mutagenesis studies have revealed that specific residues in the active site of Phe3H, such as Cys187 and Thr202, are crucial for directing the hydroxylation to the C-3 position of the phenyl ring st-andrews.ac.ukwikipedia.org.

Another enzyme, tyrosine hydroxylase (TyrH) , which is the rate-limiting enzyme in catecholamine biosynthesis, can also hydroxylate L-phenylalanine. While its primary substrate is L-tyrosine, which it converts to L-DOPA, it can hydroxylate L-phenylalanine to form L-tyrosine and small amounts of 3-hydroxyphenylalanine wikipedia.org. However, the regioselectivity is not as pronounced as with Phe3H, with the para-hydroxylated product being dominant wikipedia.org.

The table below summarizes the regioselectivity of different enzymes in the hydroxylation of L-phenylalanine.

| Enzyme | Primary Product | Secondary Product(s) | Key Features |

| Phenylalanine 3-hydroxylase (Phe3H) | meta-Tyrosine (3-hydroxyphenylalanine) | Minimal | High regioselectivity for the meta position nih.govst-andrews.ac.ukwikipedia.org. |

| Tyrosine Hydroxylase (TyrH) | para-Tyrosine (4-hydroxyphenylalanine) | meta-Tyrosine (3-hydroxyphenylalanine) | Primarily a tyrosine hydroxylase, but shows some activity with phenylalanine wikipedia.org. |

| Phenylalanine Hydroxylase (PAH) | para-Tyrosine (4-hydroxyphenylalanine) | None | Highly specific for para-hydroxylation wikipedia.org. |

Chemical Synthetic Routes for 3-Hydroxyphenylalanine

While enzymatic methods offer high selectivity, chemical synthesis provides an alternative that can be scaled up and is not dependent on the availability and stability of enzymes. Achieving meta-regioselectivity in the chemical hydroxylation of phenylalanine is challenging due to the ortho-, para-directing nature of the amino acid side chain.

A common strategy involves a multi-step synthesis starting from a precursor that already contains a functional group at the meta-position, which can then be converted to a hydroxyl group. One such approach could involve the use of Boc-D-Phe(3-Br)-OH as a starting material chemimpex.com. The bromine atom at the meta-position can be converted to a hydroxyl group through various methods, such as nucleophilic aromatic substitution or metal-catalyzed hydroxylation.

Another potential route is through the nitration of phenylalanine. While nitration typically yields a mixture of ortho and para isomers, the meta isomer can be formed, albeit in smaller quantities. The nitro group can then be reduced to an amino group, which can be subsequently converted to a hydroxyl group via a diazonium salt intermediate. However, this method often suffers from low yields and the need for stringent purification.

More advanced methods may employ organometallic catalysis to achieve regioselective C-H activation and hydroxylation, though this remains a complex area of research nih.govyale.eduorganometallics.it.

Stereoselective Synthesis of 3-Hydroxyphenylalanine Analogues

The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Therefore, controlling the stereocenter at the alpha-carbon is crucial.

Several strategies have been developed for the asymmetric synthesis of α-amino acids mdpi.comrsc.org. These methods can be adapted for the synthesis of 3-hydroxyphenylalanine analogues. One common approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a reaction to proceed stereoselectively. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric catalysis is another powerful tool. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the Sharpless asymmetric dihydroxylation, while used for creating vicinal diols, demonstrates the principle of using chiral ligands to control stereoselectivity in reactions involving aromatic substrates mdpi.comwikipedia.orgchem-station.comorganic-chemistry.orgalfa-chemistry.com. Similar principles can be applied to other types of reactions to synthesize chiral amino acids.

Enzymatic methods , as discussed in section 2.1.1, are inherently stereoselective, typically producing the L-enantiomer of the amino acid nih.govnih.gov. Biocatalytic approaches using engineered enzymes are increasingly being used for the asymmetric synthesis of both natural and unnatural amino acids, including D-phenylalanine derivatives nih.govnih.gov.

The table below outlines some general strategies for stereoselective synthesis.

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High enantioselectivity and catalytic turnover. | Development of new catalysts can be challenging and expensive. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | High enantioselectivity and mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Biocatalysis | An enzyme is used to directly synthesize the desired enantiomer from a prochiral substrate. | High enantioselectivity and potential for high yields nih.govnih.gov. | Enzyme availability, stability, and substrate scope can be limiting. |

Protecting Group Strategies in Amino Acid Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive amino and carboxyl groups.

N-alpha-t-Butyloxycarbonyl (Boc) Protection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. It is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O) . The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, in a solvent mixture like dioxane/water or tetrahydrofuran/water.

Another reagent that can be used is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) . This reagent can also efficiently introduce the Boc group under mild conditions.

The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).

Role of Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Purification and Handling

Many N-protected amino acids, including Boc-Phe(3-OH)-OH, are oils or amorphous solids that are difficult to purify by crystallization. To overcome this, they are often converted into their dicyclohexylammonium (B1228976) (DCHA) salts .

The formation of the DCHA salt is achieved by treating the N-protected amino acid with dicyclohexylamine. The resulting salt is typically a stable, crystalline solid that can be easily purified by recrystallization. This crystalline nature also makes the compound easier to handle and store.

Before the Boc-protected amino acid can be used in peptide synthesis, the DCHA salt must be converted back to the free acid. This is typically done by suspending the DCHA salt in an organic solvent, such as ethyl acetate (B1210297), and washing it with an aqueous acid solution, like potassium bisulfate or dilute phosphoric acid. This protonates the carboxylate, and the dicyclohexylammonium salt of the acid used for washing is removed in the aqueous phase, leaving the free N-protected amino acid in the organic phase.

Recent Advances in Amino Acid Derivatization for Non-Proteinogenic Structures

The synthesis of non-proteinogenic amino acids (NPAAs) has garnered significant interest due to their crucial applications in chemistry and biology. mdpi.comnih.gov Traditional methods for creating these unique structures often require multi-step, substrate-specific syntheses. However, recent advancements have pivoted towards the direct modification of readily available proteinogenic amino acids (PAAs). semanticscholar.orgresearchgate.net A leading strategy in this area is C-H functionalization, which is regarded as a powerful and efficient method for the direct synthesis of NPAAs. nih.govbohrium.com This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and streamlined pathway to novel amino acid derivatives. The convergence of C-H functionalization with other modern synthetic techniques, such as photochemistry and metal catalysis, has opened new avenues for creating diverse NPAAs under mild and environmentally friendly conditions. mdpi.combohrium.com

Photo-Mediated C-H Functionalization in Amino Acid Synthesis

Photochemistry, particularly visible-light-driven photoredox catalysis, has emerged as a transformative tool for C-H functionalization in amino acid synthesis. mdpi.comacs.org This methodology offers distinct advantages, including mild reaction conditions, the use of sustainable light sources, and high energy efficiency, making it an attractive alternative to classical methods that may require harsh reagents or high temperatures. nih.govresearchgate.net Photo-mediated reactions enable the direct activation of C(sp³)–H and C(sp²)–H bonds in amino acid derivatives, allowing for the formation of a wide array of new chemical bonds, including C–C, C–N, C–S, and C–O. mdpi.com

This technique facilitates the generation of radical intermediates under gentle conditions, which can then engage in various coupling reactions. nih.gov For example, the process can involve a photocatalyst, which, upon light absorption, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) sequence to generate a reactive carbon-centered radical from the amino acid backbone. acs.orgnih.gov This radical can then be coupled with other molecules to build structural complexity. Research has demonstrated the successful C(sp³)–H arylation and alkylation of amino acids like glycine and proline, showcasing the method's versatility. mdpi.com These photo-mediated approaches are highly competent, exhibit broad functional group tolerance, and represent a significant step forward in the sustainable synthesis of complex NPAAs. mdpi.comresearchgate.net

| Functionalization Type | Amino Acid Substrate (Example) | Key Features | Catalyst System (Example) |

|---|---|---|---|

| C(sp³)–H Alkylation | Glycine Derivatives | Forms C-C bonds at the α-carbon under mild, visible-light conditions. mdpi.com | Iridium or Copper photocatalysts. mdpi.com |

| C(sp³)–H Arylation | Proline, Valine | Introduces aromatic or heteroaromatic moieties directly onto the amino acid scaffold. mdpi.com | Photocatalytic system with aryl bromides or benzothiazoles. mdpi.com |

| Minisci-type Reactions | Alkyl Radical Precursors | Adds alkyl radicals to electron-deficient heterocycles. nih.gov | Ruthenium or Iridium-based photoredox catalysts. nih.gov |

| Decarboxylative Coupling | α-Amino Acids | Uses the carboxylic acid group as a radical precursor for C-C bond formation. researchgate.net | Photoredox catalysis with redox-active esters. researchgate.net |

Metal-Catalyzed Coupling Reactions for Aromatic Amino Acid Modification

Transition metal catalysis provides a powerful and versatile platform for the site-selective modification of amino acids, particularly for the functionalization of aromatic residues. nih.gov These methods have become indispensable for creating β-aromatic α-amino acids and other complex derivatives found in pharmaceuticals and biologically active molecules. nih.gov Catalysts based on palladium, nickel, and other transition metals enable cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds, often with high precision and efficiency. nih.govnih.gov

One prominent strategy involves the chelation-directed C–H activation of an amino acid derivative. nih.gov In this approach, a directing group installed on the amino acid coordinates to the metal center, positioning the catalyst to selectively activate a specific C–H bond for functionalization. This has been successfully applied to the β-C(sp³)–H arylation of aliphatic amino acid derivatives. nih.gov Another powerful technique is the radical oxidative cross-coupling between two different C(sp³)–H bonds. For instance, a nickel-catalyzed protocol has been developed to couple the α-C(sp³)–H bond of an amino acid with a (hetero)arylmethyl radical, affording a diverse library of α-tertiary and α-quaternary β-aromatic α-amino acids. nih.gov These metal-catalyzed reactions significantly expand the synthetic toolkit for producing novel amino acid structures that are otherwise difficult to access. nih.gov

| Reaction Type | Metal Catalyst (Example) | Substrate (Example) | Modification Achieved |

|---|---|---|---|

| Radical Oxidative C(sp³)–H/C(sp³)–H Cross-Coupling | Nickel | α-Amino Acids and (Hetero)arylmethanes | Synthesis of α-quaternary β-aromatic α-amino acids. nih.gov |

| Chelation-Directed C(sp³)–H Arylation | Palladium | Aliphatic Amino Acid Derivatives | Introduction of aryl groups at the β-position. nih.gov |

| Site-Selective Protein Modification | Rhodium, Iridium, Palladium | Tyrosine, Tryptophan residues in peptides | Targeted modification of aromatic side chains. nih.gov |

| Aldehyde–Alkyne–Amine (A³) Coupling | Copper(I) | Amino Acids, Peptides | Site-specific installation of propargylamine functionalities. acs.org |

Conformational Analysis of 3 Hydroxyphenylalanine Residues Within Peptidic Structures

Influence of Aromatic Hydroxylation on Side Chain Rotamer Preferences

The conformational freedom of the amino acid side chain is described by a series of dihedral angles, denoted as χ (chi). For phenylalanine and its derivatives, the most significant are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle dictates the orientation of the aromatic ring relative to the peptide backbone, with three low-energy staggered conformations typically observed: gauche(+) (g+), trans (t), and gauche(-) (g-). The χ2 angle describes the rotation of the phenyl ring itself.

The introduction of a hydroxyl group at the 3-position of the phenyl ring can influence these rotameric preferences through a combination of steric and electronic effects. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds with the peptide backbone or nearby side chains. Such interactions can stabilize specific rotameric states that might be less favored in the unsubstituted phenylalanine.

While extensive rotamer libraries exist for canonical amino acids, detailed experimental data specifically for 3-hydroxyphenylalanine remains less common. However, studies on peptides containing meta-substituted phenylalanine analogs suggest that the energetic landscape of the χ1 and χ2 torsions is indeed altered. The presence of a polar substituent can introduce a subtle bias in the rotamer distribution. For instance, the potential for hydrogen bonding between the 3-hydroxyl group and the peptide backbone could favor a particular χ1 rotamer that brings these groups into proximity.

Table 1: Theoretical Rotamer Preferences of Phenylalanine Side Chain

| Rotamer | χ1 Angle Range | Relative Population (in Proteins) | Potential Influence of 3-OH Group |

| gauche (+) | +60° ± 30° | ~15% | May be stabilized by H-bonding to backbone |

| trans | 180° ± 30° | ~35% | Generally favored due to reduced steric clash |

| gauche (-) | -60° ± 30° | ~50% | May be influenced by electrostatic interactions |

Stereochemical Considerations and Diastereomeric Effects on Peptide Conformation

These diastereomers will exhibit distinct conformational preferences. The change in stereochemistry at a single residue can disrupt or induce specific secondary structures such as β-turns or helical motifs. For example, a D-amino acid is often found in the i+1 position of a type II' β-turn, a structure that an L-amino acid cannot readily adopt in that position. Therefore, the strategic placement of a D-3-hydroxyphenylalanine could be used to engineer specific turns in a peptide sequence.

The interplay between the side chain conformation of the 3-hydroxyphenylalanine and the backbone conformation is also stereochemically dependent. The accessible (φ, ψ) backbone dihedral angles for a D-amino acid are different from those of an L-amino acid, as visualized on a Ramachandran plot. This inherent difference, coupled with the specific rotameric preferences of the 3-hydroxyphenylalanine side chain, will result in a unique conformational landscape for each diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these differences, as the through-space interactions (Nuclear Overhauser Effects or NOEs) and scalar couplings will be distinct for each diastereomer, providing a detailed picture of their solution-state conformations. nih.gov

Computational and Theoretical Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational and theoretical modeling provides invaluable insights into the conformational preferences of peptides containing 3-hydroxyphenylalanine. nih.gov Molecular mechanics (MM) and quantum mechanics (QM) calculations can be employed to generate conformational energy maps and identify low-energy structures.

Molecular mechanics simulations, using force fields specifically parameterized for non-canonical amino acids, can explore the conformational space of a peptide containing 3-hydroxyphenylalanine over time. nih.gov These simulations can reveal the preferred rotameric states of the side chain and how they correlate with the backbone conformation. By calculating the potential energy as a function of the χ1 and χ2 dihedral angles, a conformational energy map can be constructed, highlighting the most stable orientations of the 3-hydroxyphenyl side chain.

Quantum mechanical calculations, while more computationally intensive, can provide a more accurate description of the electronic effects introduced by the hydroxyl group. nih.gov These methods are particularly useful for studying the subtle interplay of hydrogen bonding and aromatic interactions that influence the conformational preferences. For a molecule like Boc-Phe(3-OH)-OH, QM calculations can be used to generate a detailed potential energy surface, mapping out the energy landscape as a function of key dihedral angles. This allows for the identification of all local energy minima and the transition states that connect them, providing a comprehensive understanding of the molecule's conformational flexibility.

Table 2: Key Computational Approaches for Conformational Analysis

| Method | Description | Application to 3-Hydroxyphenylalanine Peptides |

| Molecular Mechanics (MM) | Uses classical physics to model molecular interactions. Computationally efficient for large systems. | Exploration of the conformational space of peptides containing 3-hydroxyphenylalanine to identify preferred backbone and side-chain conformations. |

| Quantum Mechanics (QM) | Based on the principles of quantum theory to describe the electronic structure of molecules. More accurate but computationally expensive. | Detailed analysis of the electronic effects of the 3-hydroxyl group on rotamer stability and intramolecular interactions in Boc-Phe(3-OH)-OH and small peptides. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. Provides insights into the dynamic behavior of molecules. | Studying the conformational dynamics and flexibility of peptides containing 3-hydroxyphenylalanine in solution. nih.gov |

Through the synergistic application of these computational techniques, a detailed picture of the conformational landscape of 3-hydroxyphenylalanine-containing peptides can be developed, guiding the rational design of peptidomimetics with tailored structural and functional properties.

Research Applications in Peptide Chemistry and Biomolecule Design

Strategic Incorporation into Peptide and Peptidomimetic Frameworks

The synthesis of peptides and peptidomimetics can be broadly categorized into two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Boc-Phe(3-OH)-OH·DCHA is amenable to incorporation through both methodologies, providing chemists with the flexibility to construct complex peptide-based molecules.

Solid-phase peptide synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides. In this approach, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble solid support. The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy in SPPS.

Boc-Phe(3-OH)-OH, as a Boc-protected amino acid, is a standard building block for introduction into peptide sequences via Boc SPPS. The general cycle for incorporating an amino acid in Boc-SPPS involves:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

Coupling: The incoming Boc-protected amino acid, in this case, Boc-Phe(3-OH)-OH, is activated and coupled to the free amino group of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The hydroxyl group on the phenyl ring of Boc-Phe(3-OH)-OH typically requires its own protecting group during synthesis to prevent side reactions, depending on the specific coupling conditions and the nature of other amino acids in the sequence.

| Synthesis Step | Reagents/Conditions | Purpose |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group. |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Neutralization of the TFA salt to the free amine. |

| Coupling | Boc-Phe(3-OH)-OH, activating agent (e.g., HBTU, HOBt), DIEA in a suitable solvent (e.g., DMF) | Formation of the peptide bond. |

| Washing | DCM, DMF, Isopropanol | Removal of excess reagents and byproducts. |

This table outlines the general steps and reagents for the incorporation of Boc-Phe(3-OH)-OH in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Solution-phase peptide synthesis, while less common for long peptides, remains a valuable technique for the synthesis of short peptides, peptide fragments, and complex peptidomimetics. In this method, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step.

Boc-Phe(3-OH)-OH can be effectively utilized in solution-phase synthesis. The general procedure involves the coupling of a Boc-protected amino acid (or peptide fragment) with another amino acid (or peptide fragment) that has a free amino group and a protected carboxyl group. Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The hydroxyl group of Boc-Phe(3-OH)-OH may require protection, often as a benzyl (B1604629) ether or a silyl (B83357) ether, to prevent acylation during the coupling step. Following the coupling reaction, the protected peptide is isolated, and the Boc group can be selectively removed by acidolysis to allow for further chain elongation.

Role in Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. youtube.com These studies involve systematically modifying the structure of a bioactive molecule, such as a peptide, and evaluating the effect of these modifications on its biological activity. youtube.com The incorporation of non-proteinogenic amino acids like 3-hydroxyphenylalanine is a powerful tool in SAR studies. researchgate.netnih.gov

The substitution pattern on the aromatic ring of phenylalanine and tyrosine residues can significantly influence the biological activity of a peptide. The introduction of a hydroxyl group at the meta-position, as in Boc-Phe(3-OH)-OH, can alter the peptide's properties in several ways:

Electronic Effects: The hydroxyl group is an electron-donating group, which can modify the electron density of the aromatic ring and influence its interactions with biological targets.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target receptor or enzyme that are not possible with phenylalanine.

For example, in the development of opioid peptides, the modification of the tyrosine residue has been extensively explored. The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has been shown to increase the affinity of ligands for the mu opioid receptor. nih.gov This highlights how substitutions on the aromatic ring can fine-tune the pharmacological properties of a peptide.

| Modification | Potential Effect on Biological Activity | Example Application Area |

| Hydroxylation | Introduction of hydrogen bonding capabilities, increased polarity. | Modulating receptor binding affinity and selectivity. |

| Methylation | Increased hydrophobicity, steric hindrance. | Enhancing potency and metabolic stability (e.g., opioid peptides). |

| Halogenation | Altered electronic properties, increased lipophilicity. | Improving binding affinity and pharmacokinetic properties. |

| Nitration | Introduction of a strong electron-withdrawing group. | Probing electronic requirements for receptor interaction. |

This table illustrates how different substitutions on the aromatic ring of phenylalanine/tyrosine analogues can modulate the biological activity of peptides in SAR studies.

The binding of a peptide ligand to its receptor is a highly specific process governed by a complex network of interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The introduction of a 3-hydroxyl group via Boc-Phe(3-OH)-OH can have a profound impact on these interactions.

The hydroxyl group can form a new hydrogen bond with a specific amino acid residue in the receptor's binding pocket, thereby increasing the binding affinity. nih.gov Conversely, the introduction of a hydroxyl group could also lead to a steric clash or an unfavorable electrostatic interaction, resulting in decreased affinity. By systematically replacing native aromatic residues with 3-hydroxyphenylalanine and other analogues, researchers can map the specific interactions that are critical for receptor recognition and activation. nih.gov

Studies on various G protein-coupled receptors (GPCRs) have demonstrated that peptide ligands often undergo significant conformational changes upon binding. mdpi.com The incorporation of a residue like 3-hydroxyphenylalanine can influence the preferred conformation of the peptide in the bound state, thereby affecting its ability to activate the receptor.

Development of Constrained Peptides and Foldamers via Non-Proteinogenic Amino Acids

Natural peptides often suffer from poor metabolic stability and low bioavailability due to their conformational flexibility, which makes them susceptible to proteolytic degradation. To overcome these limitations, chemists have developed various strategies to create conformationally constrained peptides and foldamers. rsc.org The incorporation of non-proteinogenic amino acids, including derivatives of phenylalanine and tyrosine, is a key approach in this area.

Constraining the conformation of a peptide can pre-organize it into its bioactive conformation, leading to increased receptor affinity and selectivity. It can also shield the peptide backbone from enzymatic cleavage, thereby enhancing its stability.

Several methods can be employed to create constrained peptides, and the 3-hydroxyl group of Boc-Phe(3-OH)-OH can be a handle for such modifications. For instance, the hydroxyl group can be used as an attachment point for cross-linking to another part of the peptide, forming a cyclic structure. A series of peptide analogs of Ac-CIYKYY were synthesized with conformational constraints, leading to a significant increase in inhibitory activity against Src kinase. nih.gov

Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to the helices and sheets found in proteins. nih.gov Aromatic oligoamides are a class of foldamers known to form highly stable helical structures. uni-muenchen.de The incorporation of aromatic amino acids with specific substitution patterns can influence the folding propensity and the stability of these structures. While direct examples of Boc-Phe(3-OH)-OH in complex foldamers are not extensively documented in readily available literature, the principles of foldamer design suggest that the introduction of a meta-hydroxyl group could be used to control the helical pitch and stability through intramolecular hydrogen bonding or to introduce specific functionalities along the folded structure.

The use of unnatural amino acids can also stabilize specific secondary structures like β-hairpins. For example, cross-strand tryptophan residues can stabilize an antiparallel β-sheet through π-π stacking interactions. nih.gov Similarly, the introduction of 3-hydroxyphenylalanine could potentially be used to stabilize turns or other secondary structures through specific hydrogen bonding networks.

Bioorthogonal Chemistry and Advanced Functionalization Strategies

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for introducing novel chemical functionalities, enabling advanced studies and applications in chemical biology. Boc-Phe(3-OH)-OH.DCHA serves as a crucial building block for introducing 3-hydroxyphenylalanine (meta-tyrosine, m-Tyr), a structural isomer of the canonical amino acid tyrosine. The unique placement of the hydroxyl group in the meta-position of the phenyl ring offers distinct chemical reactivity that can be harnessed for sophisticated functionalization strategies, particularly in the realm of bioorthogonal chemistry. This field focuses on chemical reactions that can proceed within a living system without interfering with native biochemical processes. nih.gov

The phenolic hydroxyl group of the 3-hydroxyphenylalanine residue, once incorporated into a peptide sequence, provides a versatile chemical handle for post-synthetic modifications. This allows for the precise installation of bioorthogonal tags, probes, or other molecular entities. nih.govprinceton.edu These modifications are central to developing advanced biomolecules for a range of applications, from in vivo imaging to the construction of novel therapeutics.

Site-Selective Chemical Modification of Biomolecules

Site-selective modification of biomolecules is essential for producing homogeneous products with well-defined structures and functions, which is a significant challenge when targeting highly abundant residues like lysine. nih.gov The introduction of 3-hydroxyphenylalanine via this compound creates a unique, selectively addressable site within a peptide or protein sequence. The phenolic side chain of this residue is amenable to a variety of chemo-selective reactions that are orthogonal to the functional groups of the 20 canonical amino acids.

Several strategies developed for the modification of the canonical amino acid tyrosine can be adapted for 3-hydroxyphenylalanine. These methods exploit the nucleophilicity of the phenolic ring and its ability to participate in various coupling reactions:

Enzymatic Modification : Enzymes such as tyrosinase can oxidize phenolic substrates to reactive quinone intermediates. chemimpex.com This enzymatic activation enables subsequent reaction with specific nucleophiles, allowing for the site-selective formation of new covalent bonds under mild, biological conditions. This approach offers high specificity, as the enzyme's activity can be directed towards the intended phenolic residue.

Transition Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used to functionalize tyrosine residues with a wide array of chemical groups. nbinno.comnih.gov These reactions, such as π-allyl palladium-mediated O-alkylation, can be optimized to proceed under aqueous and biocompatible conditions, making them suitable for modifying complex biomolecules. nih.govpeptide.com This strategy allows for the installation of diverse functionalities that would be difficult to introduce using standard peptide synthesis.

"Click-Like" Reactions : The development of rapid and highly selective "click" reactions has revolutionized bioconjugation. For example, reactions with 4-phenyl-3H-1,2,4-triazoline-3,5-diones (PTADs) have been used for the selective modification of tyrosine. nih.gov This reaction proceeds quickly under mild aqueous conditions and can be used to introduce bioorthogonal handles, such as azides, onto the phenolic ring for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govresearchgate.net

The strategic placement of a 3-hydroxyphenylalanine residue allows researchers to dictate the exact location of modification, thereby creating precisely engineered biomolecules for specific applications.

Applications in Bioconjugation and Probe Design

The ability to perform site-selective chemical modification on a 3-hydroxyphenylalanine residue opens up a vast landscape of applications in bioconjugation and the design of molecular probes. beilstein-journals.org By using the hydroxyl group as an attachment point, a wide variety of functional moieties can be covalently linked to a peptide or protein.

Bioconjugation: In this context, bioconjugation refers to the covalent linking of two biomolecules or the attachment of a small molecule to a protein or peptide. Introducing 3-hydroxyphenylalanine creates a specific site for attaching payloads such as:

Therapeutic agents: Small molecule drugs or cytotoxic agents can be attached to targeting peptides or antibodies, creating precisely targeted drug conjugates.

Polymers: The attachment of polymers like polyethylene (B3416737) glycol (PEGylation) can enhance the pharmacokinetic properties of therapeutic peptides, such as increasing their stability and circulation half-life.

Other biomolecules: Entire proteins or nucleic acids can be linked to a peptide scaffold to create novel hybrid materials or multifunctional biologics.

Probe Design: Molecular probes are essential tools for studying biological processes in vitro and in vivo. rsc.org By attaching reporter groups to the 3-hydroxyphenylalanine side chain, peptides can be converted into highly specific probes. The phenolic ring itself, being an intrinsic fluorophore, can also contribute to the probe's properties. nih.gov Functional groups that can be installed include:

Fluorophores: Attaching fluorescent dyes allows for the tracking and imaging of the peptide's localization and interactions within cells or organisms. nih.gov

Biotin tags: For use in affinity purification and detection assays.

Photo-crosslinkers: To identify binding partners by covalently trapping interacting molecules upon photoactivation.

Radiolabels: For applications in medical imaging techniques like Positron Emission Tomography (PET). rsc.org

The following table summarizes various functional modifications that can be introduced at a 3-hydroxyphenylalanine residue and their corresponding applications.

| Modification Type | Reagent/Methodology Example | Attached Functional Moiety | Key Application |

| Alkylation | Palladium-catalyzed allylation | Allyl group | Introduction of a bioorthogonal handle for further modification (e.g., thiol-ene chemistry). |

| Azide Installation | Reaction with azide-bearing PTAD reagent | Azide group | Enables bioorthogonal "click" chemistry (SPAAC) for attaching imaging agents or drugs. nih.gov |

| Enzymatic Coupling | Tyrosinase-mediated oxidation followed by reaction with a nucleophile | Cysteine, Amines | Site-specific peptide cyclization or protein-protein conjugation. nih.gov |

| Fluorophore Labeling | Coupling with an NHS-ester or maleimide-activated dye | Fluorescent dye (e.g., fluorescein, rhodamine) | Creation of fluorescent probes for cellular imaging and binding assays. beilstein-journals.org |

| PEGylation | Attachment of a PEG chain via a suitable linker | Polyethylene glycol (PEG) | Enhancing the stability and reducing the immunogenicity of therapeutic peptides. |

| Drug Conjugation | Linkage of a cytotoxic drug via a cleavable or non-cleavable linker | Doxorubicin, Monomethyl auristatin E | Development of targeted peptide-drug conjugates for cancer therapy. |

By leveraging this compound in peptide synthesis, researchers can create sophisticated biomolecular tools with precisely controlled structures and functions, advancing both fundamental biological research and the development of new diagnostics and therapeutics.

Future Directions and Emerging Research in Modified Phenylalanine Chemistry

Advancements in High-Throughput Synthesis of Hydroxylated Phenylalanine Analogues

The efficient and regioselective synthesis of hydroxylated phenylalanine analogues is crucial for their widespread application. Traditional chemical methods for aromatic hydroxylation often lack specificity, leading to a mixture of ortho, meta, and para isomers, which are challenging to separate. Recent advancements have focused on chemoenzymatic and biocatalytic approaches to overcome this limitation and enable higher throughput.

A significant breakthrough has been the discovery and characterization of enzymes that can selectively hydroxylate phenylalanine at specific positions. While most naturally occurring phenylalanine hydroxylase (PAH) enzymes are highly specific for the para-position, yielding L-tyrosine (p-hydroxyphenylalanine), researchers have identified a novel phenylalanine-3-hydroxylase (Phe3H) nih.gov. This enzyme specifically catalyzes the synthesis of meta-tyrosine (m-Tyr), the core amino acid of Boc-Phe(3-OH)-OH.DCHA nih.gov.

High-throughput screening (HTS) methods are instrumental in discovering and engineering such enzymes. These screens can rapidly assess the activity and regioselectivity of large libraries of enzyme variants. For example, HTS assays can be designed to detect the formation of specific isomers like m-Tyr, often using liquid chromatography or mass spectrometry techniques to analyze the reaction products mdpi.com. By applying directed evolution to enzymes like Phe3H, researchers can further enhance their catalytic efficiency and substrate scope, paving the way for the high-throughput synthesis of a diverse range of hydroxylated phenylalanine analogues.

Mutagenesis studies have begun to unravel the structural basis for this regioselectivity. In one such study, researchers identified two key amino acid residues in the active site of Phe3H that dictate its preference for C-3 hydroxylation over the typical C-4 hydroxylation nih.gov. Altering these residues can shift the product profile, demonstrating the potential to engineer these biocatalysts for specific synthetic purposes nih.gov.

Table 1: Comparison of Phenylalanine Hydroxylase (PAH) Regioselectivity This table summarizes the results from mutagenesis studies on a phenylalanine-3-hydroxylase (Phe3H), demonstrating how specific mutations can alter the ratio of meta- to para-hydroxylated products.

| Enzyme Variant | Key Mutations | Product Ratio (m-Tyr : p-Tyr) | Relative Activity |

|---|---|---|---|

| Wild-Type Phe3H | None | Predominantly m-Tyr | 100% |

| C187F Mutant | Cysteine to Phenylalanine | Significant reduction in m-Tyr | <4% |

| T202G Mutant | Threonine to Glycine | Increased proportion of p-Tyr | Comparable to WT |

Data sourced from biochemical characterization and mutagenesis studies of Phe3H. nih.gov

These enzymatic and chemoenzymatic strategies are increasingly being integrated into automated platforms, allowing for the rapid production and purification of various hydroxylated analogues for further research and development in chemical biology and materials science.

Novel Applications in Chemical Biology and Material Science

The unique structural properties of 3-hydroxyphenylalanine make it an attractive building block for novel applications. As the Boc-protected dicyclohexylammonium (B1228976) salt, this compound is ideally suited for solid-phase peptide synthesis (SPPS), a cornerstone technique in chemical biology nbinno.comchempep.compeptide.com.

Chemical Biology:

In peptide synthesis, the incorporation of non-canonical amino acids like 3-hydroxyphenylalanine can profoundly influence the structure and function of the resulting peptide nbinno.comchemimpex.com. The meta-positioned hydroxyl group, unlike the para-hydroxyl in tyrosine, can alter hydrogen bonding networks, induce specific conformational constraints, and modify interactions with biological targets such as receptors or enzymes nbinno.com. This makes this compound a valuable tool in drug discovery and for probing protein-protein interactions chemimpex.com.

For instance, introducing 3-hydroxyphenylalanine into a peptide sequence can enhance metabolic stability by making it resistant to enzymatic degradation nbinno.com. Furthermore, the hydroxyl group serves as a chemical handle for further modifications, such as glycosylation or attachment of fluorescent probes, enabling detailed studies of peptide localization and function. A related hydroxylated amino acid, 3,4-dihydroxyphenylalanine (DOPA), has been successfully incorporated into peptide-based quantum dot sensors for monitoring enzyme activity, highlighting the potential for such modified residues in developing advanced diagnostic tools nih.gov.

Material Science:

The field of self-assembling biomaterials is another promising area for the application of peptides containing 3-hydroxyphenylalanine. Short aromatic peptides, particularly those containing phenylalanine, are known to self-assemble into a variety of nanostructures, including nanotubes, nanospheres, and hydrogels nih.govrsc.org. These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics.

The driving forces for this self-assembly include hydrophobic and π-π stacking interactions between the aromatic rings rsc.orgdovepress.com. The introduction of a hydroxyl group at the meta-position offers a unique way to modulate these interactions. Unlike the para-hydroxyl of tyrosine, which often participates in linear hydrogen bonding networks, the meta-hydroxyl group can introduce a "kink" in the peptide backbone or facilitate different packing arrangements, potentially leading to the formation of novel material morphologies and properties. While much of the current research has focused on peptides rich in phenylalanine and tyrosine nih.gov, the distinct geometry of 3-hydroxyphenylalanine provides an unexplored avenue for designing new self-assembling systems with tunable mechanical and chemical characteristics.

Interdisciplinary Research Integrating Computational and Experimental Approaches for Modified Amino Acids

The rational design of peptides and materials incorporating modified amino acids like 3-hydroxyphenylalanine is greatly enhanced by an interdisciplinary approach that combines computational modeling with experimental validation.

Computational Approaches:

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for predicting how the incorporation of a non-canonical amino acid will affect peptide and protein behavior nih.govnih.govresearchgate.netresearchgate.net. Before undertaking complex and time-consuming synthesis, researchers can use computational methods to:

Predict Conformational Preferences: MD simulations can explore the conformational landscape of a peptide containing 3-hydroxyphenylalanine, predicting how the modified residue will influence secondary structures like α-helices and β-sheets nih.govresearchgate.net.

Analyze Intermolecular Interactions: Simulations can model the self-assembly of peptides, providing insights into the specific hydrogen bonding and π-π stacking interactions that are stabilized by the meta-hydroxyl group nih.govnih.govresearchgate.net.

Calculate Physicochemical Properties: Quantum chemical methods can be used to determine the electronic properties of the modified residue, which can influence its reactivity and spectroscopic signature acs.orgresearchgate.net.

Table 2: Comparison of Calculated Properties for Phenylalanine Isomers This table presents a conceptual comparison of properties for the three positional isomers of hydroxyphenylalanine, which can be investigated using computational and experimental methods.

| Property | Phenylalanine (Phe) | o-Hydroxyphenylalanine (o-Tyr) | m-Hydroxyphenylalanine (m-Tyr) | p-Hydroxyphenylalanine (p-Tyr) |

|---|---|---|---|---|

| Position of -OH | None | Ortho (C2) | Meta (C3) | Para (C4) |

| Dipole Moment | Low | High | Moderate | Moderate |

| H-Bonding Potential | Aromatic ring (acceptor) | Donor/Acceptor (Intramolecular possible) | Donor/Acceptor | Donor/Acceptor |

| Predicted effect on β-sheet | Promotes stacking | Disruptive due to steric hindrance | May alter sheet packing | Stabilizes via inter-sheet H-bonds |

| Predicted effect on α-helix | Stabilizing (hydrophobic) | Potentially destabilizing | Context-dependent | Generally stabilizing |

These properties represent hypotheses that can be rigorously tested through integrated computational and experimental studies.

Experimental Validation:

The predictions from computational models are then validated and refined through experimental techniques. Key experimental approaches include:

Synthesis and Structural Analysis: Peptides incorporating Boc-Phe(3-OH)-OH are synthesized via SPPS. Their precise three-dimensional structures can be determined using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, providing direct comparison with computational models nih.gov.

Material Characterization: For self-assembling systems, techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the resulting nanostructures, confirming predictions about morphology from MD simulations.

This iterative cycle of computational prediction and experimental validation accelerates the discovery process, enabling the more efficient development of novel molecules and materials based on the unique properties of 3-hydroxyphenylalanine.

Q & A

Basic Research Questions

Q. What are the critical steps to ensure enantiomeric purity during the synthesis of Boc-Phe(3-OH)-OH.DCHA?

- Methodological Answer : The synthesis requires careful selection of protecting groups and coupling reagents. The tert-butoxycarbonyl (Boc) group protects the amino group, while the hydroxyl group on the phenylalanine residue may require orthogonal protection (e.g., silyl ethers) to prevent side reactions. Use coupling agents like EDC/NHS (referenced in peptide synthesis protocols) to activate the carboxyl group for amide bond formation . Purification via reversed-phase HPLC or recrystallization (using DCHA as a counterion) ensures enantiomeric purity. Monitor stereochemical integrity using chiral HPLC or polarimetry .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer : Store the compound at 2–8°C in a desiccated environment to prevent hydrolysis of the Boc group. For extended storage (>6 months), aliquot and store at -80°C under inert gas (argon/nitrogen) to avoid oxidation of the hydroxyl group. Avoid repeated freeze-thaw cycles by preparing single-use aliquots .

Advanced Research Questions

Q. How does the 3-hydroxyl group influence peptide secondary structure when incorporated into solid-phase synthesized peptides?

- Methodological Answer : The 3-hydroxyl group can introduce hydrogen-bonding interactions, stabilizing β-turn or α-helical conformations. To assess this:

Synthesize model peptides with and without the 3-OH modification.

Analyze secondary structures via circular dichroism (CD) spectroscopy or NMR.

Compare thermal denaturation profiles to evaluate stability changes.

Note that steric hindrance from the hydroxyl group may require optimizing coupling times and solvent systems (e.g., DMF/DCM mixtures) .

Q. What advanced analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, and measurement protocols. To standardize:

Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

Perform solubility assays at controlled temperatures (e.g., 25°C ± 0.1°C) using HPLC-UV quantification.

Validate results against PubChem data, noting deviations caused by counterion interactions (e.g., DCHA’s hydrophobicity) .

Q. How can researchers optimize coupling efficiency of this compound in automated peptide synthesis?

- Methodological Answer :

- Pre-activation : Pre-activate the carboxyl group with HOBt/DIC in DMF for 30 minutes before coupling.

- Solvent choice : Use DCM:DMF (1:1) to balance solubility and resin swelling.

- Monitoring : Employ Kaiser or chloranil tests to confirm coupling completion. If inefficiencies persist, introduce microwave-assisted synthesis (40–50°C, 20 W) to enhance reaction kinetics .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound in different deuterated solvents?

- Methodological Answer :

Acquire ¹H-NMR spectra in both DMSO-d₆ and CDCl₃ to observe solvent-induced shifts. The hydroxyl proton may appear as a broad singlet in DMSO-d₆ but exchange with CDCl₃.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the DCHA counterion and aromatic protons.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies mitigate oxidation of the 3-hydroxyl group during peptide chain elongation?

- Methodological Answer :

- Protection : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during synthesis, followed by deprotection with TBAF.

- Inert conditions : Conduct reactions under argon and use degassed solvents.

- Additives : Include 0.1% (w/v) ascorbic acid in the coupling mixture to scavenge free radicals .

Experimental Design Considerations

Q. What in silico tools predict the reactivity of this compound in novel peptide analogs?

- Methodological Answer :

Use molecular docking software (AutoDock Vina) to model interactions between the 3-OH group and target enzymes (e.g., proteases).

Perform DFT calculations (Gaussian 09) to assess the electronic effects of the hydroxyl group on resonance stabilization.

Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- QC Protocols : Implement strict in-process controls (IPC), including TLC at each synthetic step.

- Standardization : Use calibrated automated synthesizers to minimize human error.

- Documentation : Follow ICH Q7 guidelines for detailed batch records, including solvent lot numbers and reaction temperature profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.